molecular formula C17H16Cl5NO B590592 (R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride CAS No. 131180-61-5

(R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride

Cat. No.: B590592
CAS No.: 131180-61-5
M. Wt: 427.571
InChI Key: SXTLKLWHSJRNKD-PKLMIRHRSA-N
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Description

®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two 3,5-dichlorophenyl groups attached to a pyrrolidine ring, with a hydroxymethyl group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dichlorobenzaldehyde and an amine.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a nucleophilic addition reaction, where a suitable nucleophile attacks the carbonyl carbon of the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride: Shares structural similarities but differs in the presence of an ethanamine group instead of a pyrrolidine ring.

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with 3,5-dichlorophenyl groups, but with a different core structure.

Uniqueness

®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties.

Properties

IUPAC Name

bis(3,5-dichlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl4NO.ClH/c18-12-4-10(5-13(19)8-12)17(23,16-2-1-3-22-16)11-6-14(20)9-15(21)7-11;/h4-9,16,22-23H,1-3H2;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTLKLWHSJRNKD-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669945
Record name Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131180-61-5
Record name Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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